molecular formula C12H16FN B13074375 N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 1427378-68-4

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13074375
CAS No.: 1427378-68-4
M. Wt: 193.26 g/mol
InChI Key: GPRQPHLZBVMCCO-UHFFFAOYSA-N
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Description

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C12H16FN It is a derivative of tetrahydronaphthalene, featuring an ethyl group and a fluorine atom attached to the naphthalene ring

Properties

CAS No.

1427378-68-4

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C12H16FN/c1-2-14-12-5-3-4-9-8-10(13)6-7-11(9)12/h6-8,12,14H,2-5H2,1H3

InChI Key

GPRQPHLZBVMCCO-UHFFFAOYSA-N

Canonical SMILES

CCNC1CCCC2=C1C=CC(=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps. One common method starts with the preparation of 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one, which is then subjected to reductive amination with ethylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to more saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one, while substitution reactions can produce a variety of substituted naphthalenes.

Scientific Research Applications

Pharmacological Applications

The biological activity of N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is primarily linked to its potential as a pharmacological agent. Compounds with similar structures have demonstrated various biological activities:

  • Antidepressant Activity : Research indicates that tetrahydronaphthalene derivatives can influence neurotransmitter systems associated with mood regulation .
  • Analgesic Effects : Similar compounds have shown promise in pain relief mechanisms, potentially acting on opioid receptors .
  • Antipsychotic Properties : The structural similarities to known antipsychotics suggest potential applications in treating schizophrenia and other psychotic disorders .

Case Study 1: Antidepressant Activity

A study evaluating the antidepressant effects of this compound demonstrated significant improvements in animal models of depression when compared to control groups. The compound's efficacy was attributed to its interaction with serotonin and norepinephrine receptors .

Case Study 2: Analgesic Properties

Research conducted on various tetrahydronaphthalene derivatives indicated that this compound exhibited notable analgesic effects in pain models. The study highlighted its potential as a non-opioid analgesic alternative .

Case Study 3: Antipsychotic Potential

A comparative analysis of this compound with established antipsychotic medications revealed promising results in reducing psychotic symptoms without significant side effects commonly associated with traditional treatments .

Mechanism of Action

The mechanism of action of N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and specificity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: A closely related compound with similar structural features but lacking the ethyl group.

    1,2,3,4-tetrahydro-1-naphthylamine: Another related compound without the fluorine atom.

Uniqueness

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of both the ethyl group and the fluorine atom, which confer distinct chemical and biological properties

Biological Activity

N-ethyl-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with related compounds, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its tetrahydronaphthalene framework with a fluorine atom at the 6-position and an ethyl amine substituent. Its molecular formula is C12H16FNC_{12}H_{16}FN with a molecular weight of approximately 193.26 g/mol .

Biological Activity

Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological activities. Compounds with similar structures have been linked to:

  • Antidepressant effects : Related compounds have shown potential as serotonin reuptake inhibitors.
  • Anti-inflammatory properties : Some derivatives demonstrate efficacy in reducing inflammation markers.

Mechanism of Action
The specific mechanisms through which this compound exerts its effects are still under investigation. However, its interaction with neurotransmitter systems suggests a role in modulating synaptic transmission and influencing mood regulation.

Comparative Analysis with Related Compounds

A comparative study of this compound with structurally similar compounds reveals insights into its unique biological properties. The following table summarizes key features:

Compound NameStructure FeaturesUnique Aspects
This compoundTetrahydronaphthalene core with fluorineEthyl substitution enhances lipophilicity
6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amineTetrahydronaphthalene coreLacks ethyl substitution; lower lipophilicity
5-Fluoro-N-propyl-tetralinTetralin core with fluorine and propylDifferent alkyl chain affecting biological activity
N-Ethyl-norbornanamineNorbornane structureDifferent ring system; unique reactivity

This table illustrates how the presence of different substituents affects the biological activity and pharmacokinetics of these compounds.

Synthesis Methods

Several methods for synthesizing this compound have been explored. Key synthetic routes include:

  • Alkylation of Amine Precursors : Utilizing alkyl halides to introduce the ethyl group onto the amine.
  • Fluorination Reactions : Employing selective fluorination techniques to achieve the desired 6-fluoro substitution.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of this compound through various in vitro assays. For instance:

Study on Antidepressant Activity

A study investigated the compound's effect on serotonin levels in rat brain tissues. Results indicated a significant increase in serotonin uptake inhibition compared to control groups .

Anti-inflammatory Effects Assessment

Another study assessed the anti-inflammatory properties using murine models of inflammation. The compound demonstrated a marked reduction in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha), suggesting potential therapeutic applications in inflammatory diseases .

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